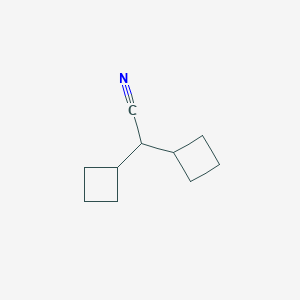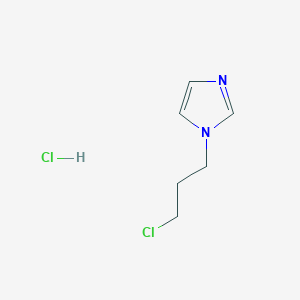
2,2-Dicyclobutylacetonitrile
Vue d'ensemble
Description
2,2-Dicyclobutylacetonitrile is an organic compound with the molecular formula C10H15N. It is characterized by the presence of two cyclobutyl groups attached to the acetonitrile moiety. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dicyclobutylacetonitrile can be synthesized through several methods, including the reaction of cyclobutylmagnesium bromide with acetonitrile in the presence of a suitable catalyst. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that starts with the preparation of cyclobutyl intermediates. These intermediates are then reacted with acetonitrile under controlled conditions to yield this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dicyclobutylacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.
Substitution: Nucleophiles such as halides can substitute the cyano group under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones can be formed depending on the extent of oxidation.
Reduction: Primary amines are typically the major products.
Substitution: Halogenated derivatives of the compound are common products.
Applications De Recherche Scientifique
2,2-Dicyclobutylacetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
2,2-Dicyclobutylacetonitrile is unique due to its dicyclobutyl structure, which imparts distinct chemical properties compared to similar compounds such as cyclobutylacetonitrile and other nitriles. These compounds differ in their reactivity and applications, with this compound being particularly useful in specialized organic synthesis and biochemical research.
Comparaison Avec Des Composés Similaires
Cyclobutylacetonitrile
Other nitriles with different substituents
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2,2-di(cyclobutyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDWEAAUGOOYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C#N)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)
![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)


![tert-butyl 2-({[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}(methyl)amino)acetate](/img/structure/B1449124.png)
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)

![8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B1449129.png)

![tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1449132.png)


